molecular formula C15H16N2O2S B11714669 4-methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide

4-methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide

Cat. No.: B11714669
M. Wt: 288.4 g/mol
InChI Key: JAPWSHIFIDFWEO-UHFFFAOYSA-N
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Description

4-methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide is an organic compound that belongs to the class of benzenesulfonyl compounds These compounds are characterized by the presence of a benzenesulfonyl group, which consists of a benzene ring attached to a sulfonyl group

Preparation Methods

The synthesis of 4-methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide typically involves a substitution reaction. One common method is the reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride in the presence of a base such as dichloromethane . This reaction forms the desired compound through the nucleophilic substitution mechanism, where the amine group of 4-methylbenzylamine attacks the sulfonyl chloride group of p-toluenesulfonyl chloride.

Chemical Reactions Analysis

4-methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound acts as an inhibitor of certain enzymes, such as dihydropteroate synthase, by binding to the active site and preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to various biological effects, including antibacterial and anticancer activities.

Comparison with Similar Compounds

4-methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with enzymes and other biological molecules, making it a valuable compound in medicinal chemistry and biological research.

Properties

IUPAC Name

4-methyl-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-11-3-7-13(8-4-11)15(16)17-20(18,19)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPWSHIFIDFWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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